Nlrp3-IN-19
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Overview
Description
Nlrp3-IN-19 is a small molecule inhibitor that targets the Nod-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, responsible for the activation of inflammatory responses. By inhibiting the NLRP3 inflammasome, this compound has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes purification steps such as crystallization, filtration, and chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Nlrp3-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome’s role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as gout, rheumatoid arthritis, and multiple sclerosis.
Mechanism of Action
Nlrp3-IN-19 exerts its effects by specifically targeting the NLRP3 protein, preventing its activation and subsequent assembly into the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this pathway, this compound reduces inflammation and mitigates the associated pathological effects .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Nlrp3-IN-19 in their mechanism of action and therapeutic potential, including:
MCC950 (CRID3, CP 456,773): A well-known NLRP3 inhibitor that blocks inflammasome assembly.
Glyburide: An anti-diabetic drug that also inhibits NLRP3 activation.
KT53: Another small molecule inhibitor targeting the NLRP3 inflammasome.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein, making it a valuable tool for studying the inflammasome’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
Properties
CAS No. |
2238819-65-1 |
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Molecular Formula |
C19H22N4O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl)-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C19H22N4O4S/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17/h10-11H,1-9H2,(H2,21,22,24) |
InChI Key |
KWSGPJCQWZMUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)NS(=O)(=O)C4=C5N(CCCO5)N=C4 |
Origin of Product |
United States |
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